2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
“2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(3,5-dichlorophenyl)acetamide” is a complex organic compound that features multiple functional groups, including sulfonyl, chloro, methoxyethoxy, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(3,5-dichlorophenyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorophenylsulfonyl chloride and 2,4-dichloro-5-(2-methoxyethoxy)aniline. These intermediates are then reacted under specific conditions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or acetonitrile, catalysts such as triethylamine, and temperature control to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle hazardous reagents. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
“2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(3,5-dichlorophenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: It may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential in treating diseases or as a lead compound for drug development.
Industry: It may find applications in the production of specialty chemicals, polymers, or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of “2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(3,5-dichlorophenyl)acetamide” depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(3,5-dichlorophenyl)acetamide” include other sulfonyl-containing amides and chlorinated aromatic compounds. Examples include:
- N-(4-chlorophenylsulfonyl)-2,4-dichloroaniline
- 2,4-dichloro-5-(2-methoxyethoxy)aniline
- N-(3,5-dichlorophenyl)acetamide
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]-N-(3,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl5N2O5S/c1-34-6-7-35-22-12-21(19(27)11-20(22)28)30(36(32,33)18-4-2-14(24)3-5-18)13-23(31)29-17-9-15(25)8-16(26)10-17/h2-5,8-12H,6-7,13H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNOGJYBETUYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl5N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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